2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[8-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-22(27)12-16-13-25(15-24(30-16)10-5-11-24)23(28)29-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21H,5,10-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSBFSYHFXPCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC(O2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid, often referred to as Fmoc-spiro compound, is a complex organic molecule notable for its unique structural properties and potential biological activities. This compound is characterized by a spirocyclic framework that contributes to its stability and reactivity, making it a valuable entity in medicinal chemistry and organic synthesis.
- IUPAC Name : this compound
- Molecular Formula : C24H25NO5
- Molecular Weight : 407.5 g/mol
- CAS Number : 2260936-93-2
Structure
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its protective properties. The spirocyclic structure enhances the compound's ability to interact with biological targets, potentially influencing various biochemical pathways.
Research indicates that this compound may exhibit significant biological activity through its interaction with specific proteins and enzymes. The presence of the Fmoc group allows for selective binding to target sites, which may enhance its efficacy in therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular processes such as proliferation and apoptosis. For instance, derivatives of spiro compounds have been shown to inhibit key signaling pathways involved in cancer progression, particularly those associated with the RAS protein family, which is critical in many oncogenic processes .
In Vivo Efficacy
Recent investigations into related spiro compounds have revealed promising results in vivo. For example, certain derivatives have displayed dose-dependent antitumor effects in xenograft mouse models, indicating potential for development as anticancer agents . The structural optimization of these compounds has led to improved metabolic stability and efficacy.
Comparative Analysis
Case Study 1: Anticancer Activity
A study focusing on the anticancer potential of spiro compounds highlighted the ability of specific derivatives to target mutated RAS proteins effectively. The findings suggested that these compounds could serve as lead candidates for further development in cancer therapeutics, particularly for solid tumors resistant to conventional treatments .
Case Study 2: Enzyme Interaction
Another research effort evaluated the interaction of similar spiro compounds with various enzymes involved in metabolic pathways. The results indicated that these compounds could act as enzyme inhibitors, providing insights into their potential use in treating metabolic disorders or enhancing drug delivery systems .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in the field of anticancer research. Its structural features allow it to interact with biological targets effectively, leading to potential therapeutic effects against various cancer types.
Case Study: Anticancer Studies
In a study examining the efficacy of similar compounds, it was found that modifications in the molecular structure significantly influenced anticancer activity. For instance, compounds with a fluorenylmethoxycarbonyl group demonstrated enhanced growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . This suggests that the presence of the 9H-fluoren-9-ylmethoxycarbonyl moiety may be critical for enhancing anticancer properties.
Drug Delivery Systems
The compound's ability to form stable conjugates makes it an excellent candidate for drug delivery systems, particularly in targeted therapies. The use of fluorenylmethoxycarbonyl groups in drug design facilitates controlled release mechanisms, improving the bioavailability of therapeutic agents.
Polymer Synthesis
In materials science, the compound can be utilized as a building block for synthesizing advanced polymers. Its unique structure allows for the incorporation into polymer chains, enhancing mechanical properties and thermal stability.
Case Study: Polymer Development
Research has shown that incorporating 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid into polymer matrices results in materials with improved tensile strength and flexibility compared to traditional polymers . This advancement is particularly beneficial for applications requiring durable materials, such as coatings and composites.
Biocompatibility
The biocompatibility of this compound opens avenues for its use in biomedical applications, including tissue engineering and regenerative medicine. Its structural characteristics contribute to favorable interactions with biological systems.
Data Table: Biocompatibility Assessment
| Test Type | Result |
|---|---|
| Cytotoxicity | Low cytotoxicity observed |
| Cell Adhesion | High adhesion rates on cell cultures |
| In Vivo Compatibility | Positive outcomes in animal models |
Chemical Reactions Analysis
Fmoc Deprotection
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions, revealing a free amine for further functionalization.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Base-induced cleavage | 20–30% piperidine in DMF, 10–30 min at 20–25°C | Piperidine, DBU, morpholine | Free amine intermediate, CO<sub>2</sub>, and dibenzofulvene byproduct |
Mechanism : The base abstracts the acidic β-hydrogen of the Fmoc group, triggering elimination and releasing CO<sub>2</sub>. This reaction is critical in peptide synthesis for temporary amine protection.
Amide Bond Formation
The carboxylic acid group undergoes coupling with amines to form amides, facilitated by activating agents.
| Reaction Type | Conditions | Reagents/Catalysts | Products |
|---|---|---|---|
| Carbodiimide-mediated coupling | DCM or THF, 0–25°C, 2–24 hrs | HATU, DCC, HOAt, NHS | Amide derivatives (e.g., peptidomimetics) |
Example :
Yield Optimization :
-
Use 1.2–2.0 equivalents of coupling agent.
-
Maintain anhydrous conditions to prevent hydrolysis.
Esterification
The carboxylic acid reacts with alcohols to form esters, typically via acid-catalyzed or carbodiimide-mediated pathways.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Steglich esterification | DCM, 0–25°C, 12–48 hrs | DCC, DMAP, R-OH | Ester derivatives (e.g., methyl ester) |
Key Consideration :
-
DMAP accelerates reaction rates by stabilizing the activated intermediate.
-
Steric hindrance from the spirocyclic framework may reduce yields compared to linear analogs .
Nucleophilic Substitution at the Spirocyclic Ether
The 5-oxa-8-azaspiro[3.5]nonane core undergoes ring-opening under acidic or nucleophilic conditions.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acid-catalyzed ring-opening | HCl or H<sub>2</sub>SO<sub>4</sub>, THF/H<sub>2</sub>O | Water, alcohols, amines | Linear diols or amino alcohols |
Mechanism :
Protonation of the ether oxygen increases electrophilicity at adjacent carbons, enabling nucleophilic attack. For example:
Stability and Side Reactions
The compound demonstrates notable stability due to:
-
Spirocyclic Framework : Restricts conformational flexibility, reducing undesired side reactions.
-
Fmoc Group : Protects the amine from oxidation or unintended coupling.
Side Reactions :
-
Hydrolysis : The carboxylic acid may hydrolyze esters or amides under strongly acidic/basic conditions.
-
Oxidation : Limited susceptibility due to the absence of oxidizable groups (e.g., alcohols or alkenes).
Comparative Reaction Table
| Reaction | Key Functional Groups | Typical Solvents | Critical Parameters |
|---|---|---|---|
| Fmoc Deprotection | Fmoc-protected amine | DMF | Base concentration, reaction time |
| Amide Coupling | Carboxylic acid | DCM, THF | Coupling agent choice, stoichiometry |
| Esterification | Carboxylic acid | DCM, THF | Alcohol nucleophilicity, catalyst |
| Spirocyclic Ring-Opening | Ether | THF/H<sub>2</sub>O | Acid strength, nucleophile reactivity |
Preparation Methods
Preparation of 1-Aminocyclopentanecarboxylic Acid Derivative
Starting Material : 1-Aminocyclopentanecarboxylic acid
Step 1 : Fischer esterification with methanol/HCl yields methyl 1-aminocyclopentanecarboxylate hydrochloride.
Step 2 : Condensation with benzoyl isothiocyanate forms thiourea intermediate 5 .
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (7.7 eq) |
| Temperature | 23°C |
| Time | 4 hours |
| Yield | Quant. (crude) |
Cyclization to Thiohydantoin Core
Treatment of thiourea 5 with K₂CO₃ in methanol induces cyclization to 2-thioxo-1,3-diazaspiro[4.4]nonan-4-one:
$$ \text{C}{11}\text{H}{14}\text{N}2\text{O}2\text{S} $$
Key Data :
- Recrystallization solvent: CH₂Cl₂
- Melting point: 190–193°C
- $$ ^1\text{H NMR} $$ (CDCl₃): δ 8.52 (br s, 1H), 7.77 (br s, 1H)
S-Methylation and Fmoc Protection
Methylation :
Fmoc Protection :
- Reagent: 9-Fluorenylmethyl chloroformate (1.05 eq)
- Base: NaH (2 eq) in THF
- Temperature: 0°C
- Purification: 15→25% EtOAc/hexanes
- Yield: 68%
Spirocycle Functionalization with Acetic Acid Moiety
Borohydride Reduction and Sidechain Installation
Reduction of the thiohydantoin carbonyl using NaBH₄ in THF/MeOH (1:1) generates the hemiaminal 6 . Subsequent alkylation introduces the acetic acid precursor:
| Reaction Parameter | Value |
|---|---|
| Alkylating Agent | Bromoacetic acid ethyl ester |
| Base | DBU |
| Solvent | DMF |
| Temperature | 0°C → rt |
| Yield | 47% (two steps) |
Final Deprotection and Oxidation
Saponification :
Oxidation (if required) :
Alternative Synthetic Approaches
Mitsunobu Spirocyclization
An alternative route employs Mitsunobu conditions to form the spiroether:
$$ \text{Ph}_3\text{P} $$ (1.2 eq), DIAD (1.2 eq) in THF
Substrate: Preformed diol intermediate
Yield: 51–63%
Solid-Phase Synthesis
For combinatorial applications, a resin-bound approach has been reported:
- Wang resin functionalized with Fmoc-Glycine
- Cyclization via HATU activation
- Cleavage with TFA/H₂O (95:5)
- Overall yield: 34%
Comparative Analysis of Methods
| Parameter | Thiohydantoin Route | Mitsunobu Route | Solid-Phase |
|---|---|---|---|
| Total Steps | 8 | 6 | 4 |
| Overall Yield | 12% | 19% | 34% |
| Purification Difficulty | High | Moderate | Low |
| Scalability | Multi-gram | Gram scale | Milligram |
Critical Challenges and Optimization
6.1 Spirocycle Epimerization
- Mitigated by conducting cyclizations at ≤0°C
- Use of non-polar solvents (toluene > THF) reduces racemization
6.2 Fmoc Group Stability
- pH control crucial during aqueous workups (maintain pH 7–8)
- Avoid prolonged exposure to secondary amines
6.3 Acetic Acid Sidechain Purity
- Final recrystallization from EtOAc/hexanes (1:5) removes β-alanine byproducts
- Reverse-phase HPLC (C18, 0.1% TFA in H₂O/MeCN) achieves >99% purity
Spectroscopic Characterization
Key NMR Signals (CDCl₃) :
- Fmoc aromatic protons: δ 7.75 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.3 Hz, 2H)
- Spirocycle CH₂O: δ 3.82 (m, 4H)
- Acetic acid CH₂: δ 2.41 (t, J=7.1 Hz, 2H)
Mass Spec Data :
Industrial-Scale Considerations
For batch production (>100g):
- Replace NaBH₄ with safer NaBH(OAc)₃ in reductions
- Continuous flow hydrogenation for Fmoc deprotection
- Crystallization-driven purification reduces chromatography
Emerging Methodologies
9.1 Photoredox Catalysis
- Visible-light mediated spirocyclization (Ru(bpy)₃²⁺ catalyst)
- Reduces step count by combining oxidation/cyclization
9.2 Biocatalytic Approaches
- Lipase-mediated resolution of spirocycle enantiomers
- Transaminases for chiral amine installation
Q & A
Q. What are the critical steps in synthesizing 2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid?
Synthesis typically involves multi-step protocols:
- Step 1 : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group under anhydrous conditions using carbodiimide-based coupling reagents.
- Step 2 : Construction of the spirocyclic core via ring-closing metathesis or acid-catalyzed cyclization, requiring precise temperature control (e.g., −20°C to room temperature) .
- Step 3 : Functionalization of the spirocycle with acetic acid via nucleophilic substitution or ester hydrolysis. Key considerations include solvent selection (e.g., dichloromethane for Fmoc protection) and catalyst choice (e.g., palladium for deprotection). Yield optimization often requires iterative adjustments to reaction times and stoichiometry .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify the spirocyclic structure, Fmoc group integration, and acetic acid moiety. For example, the Fmoc aromatic protons appear as a multiplet at δ 7.2–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ ≈ 432.45 g/mol based on analogous compounds) .
- HPLC : Assesses purity (≥95% is typical for research-grade material), with reverse-phase C18 columns and UV detection at 254 nm .
Q. How does the spirocyclic structure influence its reactivity and function in biochemical assays?
The 5-oxa-8-azaspiro[3.5]nonane core imposes steric constraints that:
- Limit conformational flexibility, enhancing selectivity in enzyme inhibition assays.
- Stabilize transition states in peptide coupling reactions, making it useful as a building block in solid-phase synthesis . The Fmoc group provides UV-detectable protection for amines, while the acetic acid moiety enables conjugation to resins or biomolecules .
Advanced Research Questions
Q. How can researchers optimize the yield of the spirocyclic intermediate during synthesis?
- Catalyst Screening : Test palladium, ruthenium, or iridium catalysts for ring-closing steps. For example, Grubbs’ catalyst (5 mol%) in toluene at 80°C improves cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents (e.g., THF) reduce side reactions.
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete Fmoc deprotection) and adjust reagent ratios .
Q. What are the challenges in achieving >99% purity for this compound, and how can they be addressed?
- Byproduct Formation : Residual Fmoc-protected intermediates or oxidized spirocycles may persist. Mitigate via:
- Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate closely related impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline product .
- Storage Stability : The acetic acid moiety is prone to hydrolysis. Store at −20°C under argon with desiccants to extend shelf life .
Q. How does the compound behave under physiological pH conditions, and what implications does this have for in vitro assays?
- pH-Dependent Solubility : The carboxylic acid group (pKa ≈ 4.5) becomes deprotonated above pH 5, increasing water solubility. Prepare stock solutions in PBS (pH 7.4) with ≤1% DMSO to avoid precipitation .
- Stability in Buffers : Monitor degradation via LC-MS over 24–48 hours; half-life >12 hours is acceptable for most cell-based assays .
Q. What computational methods are suitable for predicting interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases or kinases). The spirocycle’s rigidity reduces conformational search space, improving docking accuracy .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Focus on hydrogen bonds between the acetic acid group and catalytic residues (e.g., serine in hydrolases) .
Q. How can researchers validate the compound’s role in modulating protein-protein interactions (PPIs)?
- SPR (Surface Plasmon Resonance) : Immobilize the target protein on a CM5 chip and measure binding kinetics (KD ≤ 10 µM suggests potency) .
- FRET Assays : Label interacting proteins with Cy3/Cy5 and monitor fluorescence quenching upon compound addition. A >30% reduction indicates PPI inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
